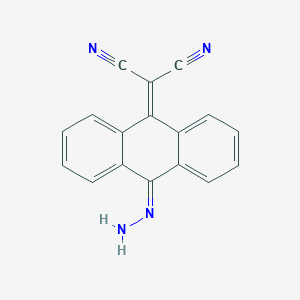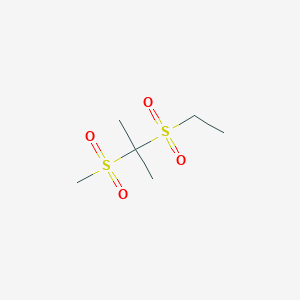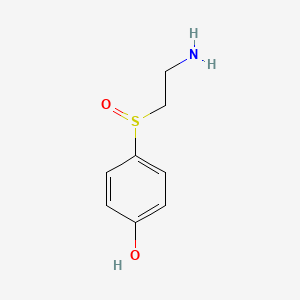![molecular formula C25H32O6 B14274002 4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate CAS No. 141109-07-1](/img/structure/B14274002.png)
4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate is an organic compound with the molecular formula C24H30O5. It is a type of ester, specifically a benzoate ester, which is characterized by the presence of a benzoic acid moiety. This compound is known for its applications in various fields, including materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-(Decyloxy)benzoic acid and 4-(Methoxycarbonyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 4-(Decyloxy)benzoic acid and 4-(Methoxycarbonyl)phenol.
Reduction: 4-(Decyloxy)phenyl 4-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate has several applications in scientific research:
Materials Science: It is used in the synthesis of liquid crystal polymers and elastomers, which have applications in display technologies and smart materials.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate depends on its application. In the context of liquid crystal polymers, the compound aligns itself in a specific orientation under the influence of an electric field, which is crucial for the functioning of liquid crystal displays. In drug delivery, the ester bond can be hydrolyzed in the body to release the active drug, ensuring targeted delivery and controlled release.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzoic acid: Similar in structure but lacks the ester linkage.
4-(Methoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of the ester linkage.
4-(2-Ethoxypropoxy)phenyl 4-(decyloxy)benzoate: Similar ester structure but with different alkoxy groups.
Uniqueness
4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate is unique due to its specific combination of functional groups, which imparts distinct physical and chemical properties
Properties
CAS No. |
141109-07-1 |
|---|---|
Molecular Formula |
C25H32O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(4-decoxyphenyl) 4-methoxycarbonyloxybenzoate |
InChI |
InChI=1S/C25H32O6/c1-3-4-5-6-7-8-9-10-19-29-21-15-17-22(18-16-21)30-24(26)20-11-13-23(14-12-20)31-25(27)28-2/h11-18H,3-10,19H2,1-2H3 |
InChI Key |
GDMVNGWYEYYRFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


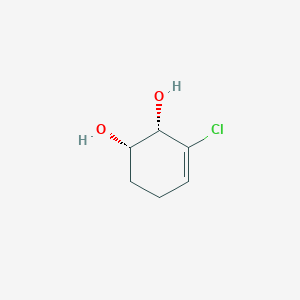
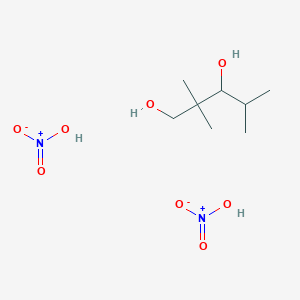

![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
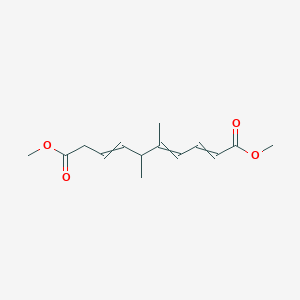
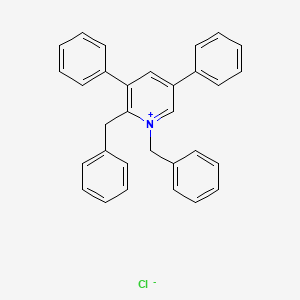
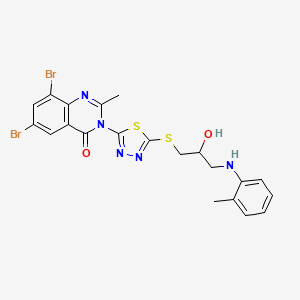
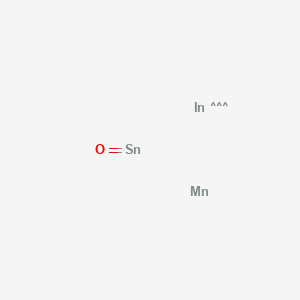
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
